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Compound Name: (Rac)-TZ3O

Cat. No.: B15577842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TZ3O, with the chemical name (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-

phenylethyl)thiazolidine-2,4-dione, is a novel synthetic compound belonging to the thiazolidine-

2,4-dione (TZD) class of molecules. Emerging research has highlighted its potential as a

neuroprotective agent, with multifaceted mechanisms of action that make it a compound of

significant interest in the field of neuropharmacology and drug development for neurological

disorders. This technical guide provides a comprehensive overview of the discovery, history,

and key experimental findings related to TZ3O, with a focus on its chemical properties,

synthesis, mechanisms of action, and preclinical evidence of its therapeutic potential.

Chemical Properties and Structure
TZ3O is a small molecule with the chemical formula C18H13NO4S. Its structure features a

central thiazolidine-2,4-dione ring, which is a common scaffold in various pharmacologically

active compounds.
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Property Value

IUPAC Name
(E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-

phenylethyl)thiazolidine-2,4-dione

Chemical Formula C18H13NO4S

CAS Number 2218754-19-7

Molecular Weight 339.37 g/mol

Synonyms
TZ3O, TZ3-O, TZ 3-O, TZ-3O, TZ 3O,

compound TZ30

Discovery and History
TZ3O was identified during investigations into novel derivatives of thiazolidine-2,4-diones with

potential neuroprotective effects. The primary research introducing TZ3O to the scientific

community is the 2023 study by Taheri et al., titled "Neuroprotective Effect of Thiazolidine-2,4-

dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a

Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats." This study established

TZ3O as a promising candidate for further investigation into its therapeutic applications for

neurodegenerative diseases, particularly Alzheimer's disease.

Experimental Protocols
Synthesis of TZ3O
While the specific, detailed synthesis protocol for TZ3O from the primary literature is not

publicly available, a general and representative two-step synthesis for 5-arylidene-thiazolidine-

2,4-dione derivatives is presented below. This process typically involves an initial alkylation of

the thiazolidine-2,4-dione core, followed by a Knoevenagel condensation with an appropriate

benzaldehyde.

Step 1: N-Alkylation of Thiazolidine-2,4-dione Thiazolidine-2,4-dione is reacted with a suitable

alkylating agent, such as 2-bromoacetophenone, in the presence of a base (e.g., potassium

carbonate) and a solvent (e.g., acetone). The reaction mixture is typically heated to reflux to

facilitate the formation of 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione.
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Step 2: Knoevenagel Condensation The product from Step 1 is then reacted with 3-

hydroxybenzaldehyde in the presence of a catalyst, such as piperidine, in a solvent like

ethanol. The reaction is heated to reflux, leading to a condensation reaction that forms the

benzylidene bridge and yields the final product, TZ3O. The product is then typically purified

using recrystallization or column chromatography.

Scopolamine-Induced Amnesia Model in Rats
This experimental model is widely used to induce cognitive deficits that mimic certain aspects

of Alzheimer's disease. The protocol generally involves the following steps:

Animal Model: Adult male Wistar rats are commonly used.

Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered

intraperitoneally (i.p.) to induce memory impairment. A typical dose is 1 mg/kg.

Treatment: TZ3O is administered to the test group of animals, typically via i.p. injection, at

varying doses (e.g., 2 and 4 mg/kg) for a specified period before the induction of amnesia

and behavioral testing.

Behavioral Testing: A battery of behavioral tests is used to assess learning and memory,

including:

Morris Water Maze (MWM): To evaluate spatial learning and memory.

Y-Maze: To assess spatial working memory.

Passive Avoidance Test: To measure fear-motivated memory.

Biochemical and Histological Analysis: After behavioral testing, brain tissue is collected for

further analysis, which may include:

Measurement of acetylcholinesterase (AChE) activity.

Western blot analysis for proteins related to neuroinflammation and apoptosis.

Histological staining (e.g., Nissl staining) to assess neuronal damage.
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Mechanisms of Action
TZ3O exhibits a multi-target mechanism of action, contributing to its neuroprotective effects.

Acetylcholinesterase (AChE) Inhibition
TZ3O has been shown to inhibit the activity of acetylcholinesterase, the enzyme responsible for

the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, TZ3O increases the

levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission,

which is crucial for learning and memory.

Parameter Value

IC50 304.5 µM

Positive Allosteric Modulation of GABAA Receptors
TZ3O acts as a positive allosteric modulator (PAM) of GABAA receptors. It binds to a site on

the receptor that is distinct from the GABA binding site and potentiates the effect of GABA, the

primary inhibitory neurotransmitter in the central nervous system. This enhancement of

inhibitory neurotransmission can lead to anxiolytic and sedative effects. The specific GABAA

receptor subtypes targeted by TZ3O and quantitative data on its modulatory effects (e.g.,

EC50, binding affinity) are yet to be fully elucidated.

Preclinical Findings
The primary study on TZ3O demonstrated its efficacy in a preclinical model of Alzheimer's

disease.

In Vivo Efficacy in a Scopolamine-Induced Amnesia
Model

Improved Cognitive Function: Administration of TZ3O at doses of 2 and 4 mg/kg significantly

ameliorated the cognitive deficits induced by scopolamine in rats, as measured by improved

performance in the Morris Water Maze and Y-maze tasks.
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Neuroprotective Effects: TZ3O treatment was associated with a reduction in neuronal

damage in the hippocampus of scopolamine-treated rats.

Pharmacokinetic Profile
Detailed pharmacokinetic data for TZ3O, including its absorption, distribution, metabolism, and

excretion (ADME) properties, have not yet been published. In silico studies on other

thiazolidinedione derivatives suggest that some compounds in this class may have good

gastrointestinal absorption but limited blood-brain barrier permeability. However, the observed

in vivo central nervous system effects of TZ3O indicate that it does cross the blood-brain

barrier to a sufficient extent to exert its pharmacological actions. Further experimental studies

are required to fully characterize the pharmacokinetic profile of TZ3O.
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Caption: Positive allosteric modulation of the GABAA receptor by TZ3O.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15577842?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cholinergic Synapse

Acetylcholine (ACh)
Acetylcholinesterase (AChE)

Hydrolysis

Postsynaptic ReceptorBinds

Choline + Acetate

Enhanced Signal
Transmission

TZ3O

Inhibition

Click to download full resolution via product page

Caption: Inhibition of acetylcholinesterase by TZ3O in the cholinergic synapse.
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Caption: Experimental workflow for the scopolamine-induced amnesia model.

Future Directions
The initial findings for TZ3O are promising, but further research is necessary to fully understand

its therapeutic potential. Key areas for future investigation include:
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Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME studies

are needed to characterize the drug-like properties of TZ3O.

Target Engagement and Selectivity: Elucidating the specific GABAA receptor subtypes that

TZ3O interacts with will be crucial for understanding its efficacy and potential side effects.

Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are

required to assess the long-term therapeutic effects and safety profile of TZ3O.

Exploration in Other Neurological Disorders: Given its mechanisms of action, the potential of

TZ3O could be explored in other neurological and psychiatric conditions characterized by

cholinergic dysfunction or GABAergic imbalance.

Conclusion
TZ3O is a novel thiazolidinedione derivative with demonstrated neuroprotective effects in a

preclinical model of Alzheimer's disease. Its dual mechanism of action, involving both the

inhibition of acetylcholinesterase and the positive allosteric modulation of GABAA receptors,

makes it a unique and promising candidate for further drug development. While more extensive

research is required to fully characterize its pharmacological profile and therapeutic potential,

TZ3O represents an exciting new avenue in the quest for effective treatments for

neurodegenerative diseases.

To cite this document: BenchChem. [An In-depth Technical Guide to the Thiazolidinedione
Derivative TZ3O]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577842#discovery-and-history-of-tz3o-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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